molecular formula C21H14O8S2 B5085386 4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid

4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid

Cat. No. B5085386
M. Wt: 458.5 g/mol
InChI Key: LACLXLZSEHMSBB-UHFFFAOYSA-N
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Description

4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid, commonly known as CTSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTSP is a sulfonated phthalic acid derivative that has shown promising results in the areas of biomedical research, pharmaceuticals, and environmental science.

Scientific Research Applications

CTSP has been extensively studied for its potential applications in various fields of scientific research. In the field of biomedical research, CTSP has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis, cancer, and cardiovascular disease. In the pharmaceutical industry, CTSP has been used as a building block for the synthesis of various drugs, including antitumor agents and anti-inflammatory drugs. CTSP has also been used in the field of environmental science as a fluorescent probe for the detection of heavy metal ions in water.

Mechanism of Action

The mechanism of action of CTSP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. CTSP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. CTSP has also been shown to modulate the activity of nuclear factor-kappa B, a transcription factor that plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
CTSP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CTSP can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. CTSP has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In animal studies, CTSP has been shown to have anti-inflammatory effects, reducing the severity of inflammation in models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of CTSP is its versatility in the laboratory. CTSP can be easily synthesized and modified to produce a range of derivatives with different properties. This makes it a useful tool for studying the activity of enzymes and signaling pathways. However, one limitation of CTSP is its potential toxicity. CTSP has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of CTSP. One area of interest is the development of CTSP-based drugs for the treatment of various diseases. Another area of interest is the use of CTSP as a fluorescent probe for the detection of heavy metal ions in water. Additionally, further studies are needed to fully understand the mechanism of action of CTSP and its potential toxicity. Overall, CTSP is a promising compound with a wide range of potential applications in various fields of scientific research.

Synthesis Methods

CTSP can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with 4-aminothiophenol to form 4-(4-aminothiophenyl)phthalic acid. The resulting compound is then sulfonated using sulfuric acid to produce 4-(4-aminothiophenyl)phthalic acid-2-sulfonic acid. Finally, the compound is oxidized using potassium permanganate to yield CTSP.

properties

IUPAC Name

4-[4-(4-carboxyphenyl)sulfonylphenyl]sulfanylphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O8S2/c22-19(23)12-1-6-15(7-2-12)31(28,29)16-8-3-13(4-9-16)30-14-5-10-17(20(24)25)18(11-14)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACLXLZSEHMSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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